molecular formula C9H19NS2 B13758313 Di-(isobutyl)dithiocarbamic acid CAS No. 7283-77-4

Di-(isobutyl)dithiocarbamic acid

Cat. No.: B13758313
CAS No.: 7283-77-4
M. Wt: 205.4 g/mol
InChI Key: CBQPQMSTIARRSA-UHFFFAOYSA-N
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Description

Di-(isobutyl)dithiocarbamic acid is an organosulfur compound with the molecular formula C₉H₁₉NS₂ and a molecular weight of 205.384 g/mol . It is a member of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals. This compound is characterized by its unique structure, which includes a dithiocarbamate group bonded to two isobutyl groups.

Preparation Methods

Di-(isobutyl)dithiocarbamic acid can be synthesized through the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . The general synthetic route involves the following steps:

    Reaction of Isobutylamine with Carbon Disulfide: Isobutylamine reacts with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate salt.

    Acidification: The dithiocarbamate salt is then acidified to yield this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Di-(isobutyl)dithiocarbamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiocarbamate group into thiol or amine derivatives.

    Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Di-(isobutyl)dithiocarbamic acid is similar to other dithiocarbamates, such as:

  • Diethyldithiocarbamic acid
  • Dimethyldithiocarbamic acid
  • Pyrrolidinedithiocarbamic acid

Compared to these compounds, this compound has unique properties due to the presence of isobutyl groups, which can influence its lipophilicity and reactivity . This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

bis(2-methylpropyl)carbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2/c1-7(2)5-10(9(11)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQPQMSTIARRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223146
Record name Di-(isobutyl)dithiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-77-4
Record name Di-(isobutyl)dithiocarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-(isobutyl)dithiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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